molecular formula C10H16N4O B3087561 1-(1-ethylpiperidin-4-yl)-1H-1,2,3-triazole-4-carbaldehyde CAS No. 1175146-85-6

1-(1-ethylpiperidin-4-yl)-1H-1,2,3-triazole-4-carbaldehyde

Cat. No.: B3087561
CAS No.: 1175146-85-6
M. Wt: 208.26 g/mol
InChI Key: GFFQOLZGBWXDDR-UHFFFAOYSA-N
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Description

Piperidine derivatives, such as 1-(1-ethylpiperidin-4-yl)-1H-1,2,3-triazole-4-carbaldehyde, are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The specific molecular structure of this compound is not available in the sources I found.


Chemical Reactions Analysis

Piperidine derivatives are involved in a range of intra- and intermolecular reactions leading to the formation of various piperidine derivatives . The specific chemical reactions involving this compound are not available in the sources I found.

Scientific Research Applications

Triazoles in Drug Discovery

Triazoles, including 1-(1-ethylpiperidin-4-yl)-1H-1,2,3-triazole-4-carbaldehyde, represent a class of five-membered heterocyclic compounds pivotal for new drug development due to their diverse biological activities. Their structural variations allow for numerous pharmaceutical applications, as evidenced by several triazoles already in the pharmaceutical market. Ongoing research focuses on creating new triazole derivatives with potential uses against a wide range of conditions, including inflammatory diseases, microbial infections, cancer, and neglected diseases. The need for novel synthesis methods that align with green chemistry principles is emphasized to address emerging health challenges and drug-resistant pathogens (Ferreira et al., 2013).

Click Chemistry and Triazoles

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), discovered by Sharpless and Meldal in 2001, has become a cornerstone in click chemistry, particularly for synthesizing 1,4-disubstituted 1,2,3-triazoles. This methodology is celebrated for its simplicity, high selectivity, and efficiency, facilitating the development of triazoles with broad biological activities. It underscores the triazole ring's significance in drug discovery and its role in synthesizing biologically active compounds (Kaushik et al., 2019).

Triazoles in Material Science

Beyond pharmaceuticals, triazoles have applications in material science, such as in the development of proton-conducting polymeric membranes. Specifically, 1,2,4-triazole-based polymers exhibit promising characteristics for fuel cell membrane development, including high thermal and electrochemical stability, mechanical strength, and significant ionic conductivity under anhydrous conditions. This highlights the versatility of triazoles in contributing to advancements in energy technologies (Prozorova & Pozdnyakov, 2023).

Triazoles in Antimicrobial Research

The antimicrobial potential of triazole derivatives, particularly against Staphylococcus aureus, is a growing field of interest. Triazole-containing hybrids have shown to inhibit critical bacterial functions, such as DNA gyrase and penicillin-binding protein, offering a route to combat antibiotic-resistant strains. The development of triazole-cephalosporin and triazole-oxazolidinone hybrids are examples of clinical applications in treating bacterial infections, illustrating the role of triazoles in developing new antimicrobial strategies (Li & Zhang, 2021).

Eco-friendly Synthesis

The pursuit of eco-friendly synthesis methods for triazoles is highlighted by the exploration of green catalysts and conditions. Recent advancements include the use of water extracts, eggshell powder, and other biosourced materials as catalysts for the CuAAC reaction, leading to efficient triazole synthesis with minimal environmental impact. This progress underscores the importance of sustainable practices in chemical synthesis, particularly for compounds with significant biological and material applications (de Souza et al., 2019).

Properties

IUPAC Name

1-(1-ethylpiperidin-4-yl)triazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O/c1-2-13-5-3-10(4-6-13)14-7-9(8-15)11-12-14/h7-8,10H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFFQOLZGBWXDDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(CC1)N2C=C(N=N2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(1-ethylpiperidin-4-yl)-1H-1,2,3-triazole-4-carbaldehyde
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1-(1-ethylpiperidin-4-yl)-1H-1,2,3-triazole-4-carbaldehyde
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1-(1-ethylpiperidin-4-yl)-1H-1,2,3-triazole-4-carbaldehyde

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